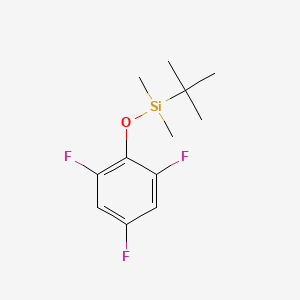
2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyldimethylsilyloxy compounds are a type of organosilicon compound. They are commonly used in synthetic chemistry as protective groups for alcohols . The tert-butyldimethylsilyloxy group is known for its high hydrolytic stability, making it a promising choice for such applications .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyloxy compounds often involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The use of imidazole with TBDMS-Cl and dimethylformamide (DMF) as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis
The molecular structure of a tert-butyldimethylsilyloxy compound typically includes a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. The oxygen atom is then bonded to the rest of the molecule .Chemical Reactions Analysis
Tert-butyldimethylsilyloxy groups can act as protective groups for alcohols in various chemical reactions . They can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
The physical and chemical properties of a tert-butyldimethylsilyloxy compound can vary depending on the specific compound. For example, (tert-Butyldimethylsilyloxy)acetaldehyde has a boiling point of 165-167 °C and a density of 0.915 g/mL at 25 °C .Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols .
Mode of Action
The tert-Butyldimethylsilyloxy group in the compound acts as a protecting group for alcohols during chemical reactions . It prevents the alcohol from reacting with other substances while allowing the rest of the molecule to undergo desired transformations . Once the desired reactions are complete, the protecting group can be removed to restore the alcohol .
Biochemical Pathways
The use of tert-butyldimethylsilyloxy groups in synthetic chemistry can influence a variety of biochemical pathways depending on the specific reactions and transformations involved .
Pharmacokinetics
As a synthetic compound used primarily in chemical reactions, its bioavailability would depend on factors such as the specific reactions involved and the presence of other compounds .
Result of Action
The result of the action of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] is the protection of alcohol groups during chemical reactions, allowing for controlled transformations of the rest of the molecule . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment . These factors can affect the rate of reaction, the selectivity of the reaction, and the stability of the protecting group .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(2,4,6-trifluorophenoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYWVXWWJCPQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3OSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)



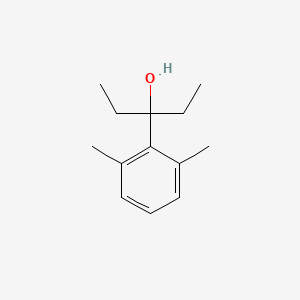

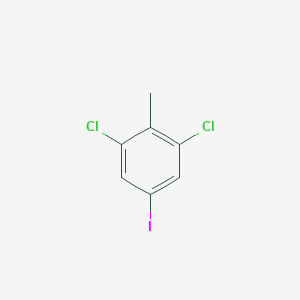
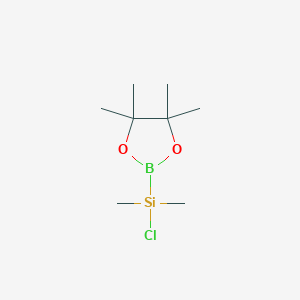
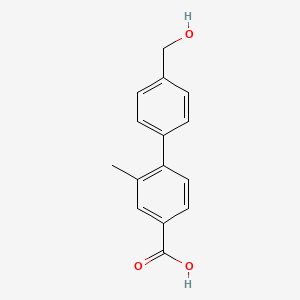
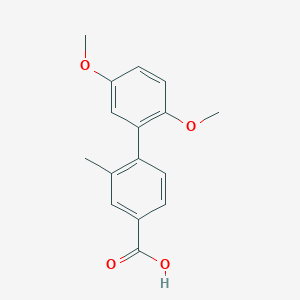
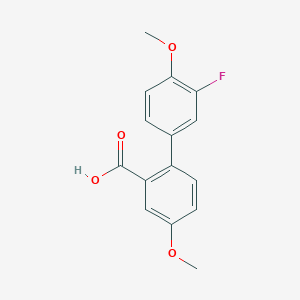
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)